5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid
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Overview
Description
5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2,3-dihydrobenzofuran followed by carboxylation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure or by employing a Grignard reagent followed by acidic workup .
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, some benzofuran derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways depend on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid can be compared with other benzofuran derivatives such as:
5-Bromo-2,3-dihydrobenzofuran: Lacks the carboxylic acid group, making it less polar and potentially less bioactive.
2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Chloro-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-5,9H,1H3,(H,12,13) |
InChI Key |
GHXXLAKATNJOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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